(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-7(9)8-4-6(2)10-5/h5-6H,3-4H2,1-2H3,(H,8,9)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXSVHMLTCSBEC-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCC(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)NC[C@H](O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects and Control in the Synthesis and Isolation of 2r,7s 2,7 Dimethyl 1,4 Oxazepan 5 One
Investigations into Diastereoselectivity and Enantioselectivity in Oxazepan-5-one Ring Formation
While specific studies on the stereoselective synthesis of (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one are not extensively documented in publicly available literature, the principles of asymmetric synthesis of related seven-membered lactams and 1,4-oxazepine (B8637140) derivatives provide a framework for understanding the potential strategies and challenges. The formation of the 1,4-oxazepan-5-one (B88573) ring involves the creation of two stereocenters, and controlling their relative and absolute configuration is paramount.
Diastereoselectivity: The relative stereochemistry between the C2 and C7 positions can be influenced by several factors during the ring-closing step. In analogous syntheses of seven-membered rings, diastereoselectivity is often governed by the stereochemistry of the starting materials and the reaction conditions. For instance, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the choice of cleavage reagent from a polymer support was found to influence the diastereomeric ratio. rsc.org A trifluoroacetic acid (TFA)-mediated cleavage led to spontaneous lactonization, while a TFA/triethylsilane (Et3SiH) cleavage resulted in a mixture of inseparable diastereomers. rsc.org This highlights the sensitivity of the cyclization step to the reaction environment.
In the context of synthesizing 2,7-disubstituted 1,4-oxazepan-5-ones, a substrate-controlled approach would be a common strategy. This would involve using chiral precursors where one or both of the stereocenters are already set. For example, the cyclization of a precursor derived from a chiral amino alcohol and a chiral α-halopropionyl halide would be expected to exhibit diastereoselectivity based on the steric and electronic interactions between the existing chiral centers in the transition state of the cyclization.
Enantioselectivity: Achieving enantioselectivity in the synthesis of molecules like this compound often relies on the use of chiral catalysts or auxiliaries. Recent advances in the asymmetric synthesis of seven-membered lactams have demonstrated the efficacy of various catalytic systems. For example, Rh/bisphosphine-thiourea ligand (ZhaoPhos)-catalyzed asymmetric hydrogenation of seven-membered β-substituted α,β-unsaturated lactams has been shown to produce chiral lactams with excellent enantioselectivity (up to >99% ee). rsc.org Similarly, organocatalytic approaches have been successfully employed for the enantioselective synthesis of related heterocyclic systems like tetrahydro-1,4-benzodiazepin-2-ones, achieving up to 98% ee. chemistryviews.org
A potential enantioselective route to a 2,7-dimethyl-1,4-oxazepan-5-one (B15257978) could involve an asymmetric intramolecular cyclization of a suitable achiral precursor. The choice of a chiral catalyst, such as a chiral Brønsted acid or a transition metal complex with a chiral ligand, would be crucial in inducing facial selectivity during the ring formation. For instance, the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a SPINOL-derived chiral phosphoric acid has been used to synthesize chiral 1,4-benzoxazepines with high enantioselectivity (up to 94% ee). nih.gov
The following table illustrates the impact of different catalytic systems on the enantioselectivity of seven-membered ring formation in analogous systems.
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Rh/ZhaoPhos | β-substituted α,β-unsaturated lactams | Chiral seven-membered β-substituted lactams | Up to >99% | rsc.org |
| epi-Quinine derived urea (B33335) (eQNU) | Aldehydes, phenylsulfonylacetonitrile, anilines | Tetrahydro-1,4-benzodiazepin-2-ones | Up to 98% | chemistryviews.org |
| SPINOL-derived chiral phosphoric acid | 3-tethered oxetanes | Chiral 1,4-benzoxazepines | Up to 94% | nih.gov |
Methodologies for Stereochemical Assignment and Confirmation
The unambiguous determination of the absolute and relative stereochemistry of the C2 and C7 centers in this compound is crucial. Several powerful analytical techniques are employed for this purpose in related heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for determining the relative stereochemistry of diastereomers. Techniques such as 1H NMR, 13C NMR, and particularly Nuclear Overhauser Effect (NOE) spectroscopy are invaluable. NOE experiments can reveal through-space proximity of protons, which can help in assigning the relative configuration of substituents on a ring. For example, in studies of 1-oxacephams, NOE enhancements were used to determine the conformation of the tetrahydrooxazine (B10759984) ring and the configuration of substituents. clockss.org The chemical shifts of protons and carbons can also be sensitive to the stereochemical environment, and in some cases, empirical rules have been developed to correlate chemical shifts with stereochemistry. clockss.org
X-ray Crystallography: Single-crystal X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable crystal can be obtained. This technique maps the electron density of a molecule to reveal the precise three-dimensional arrangement of its atoms. The absolute configuration can be determined using anomalous dispersion effects, often by referencing the known stereochemistry of a part of the molecule or by using specific crystallographic parameters. The molecular structure of various complex heterocyclic compounds has been unequivocally solved by X-ray crystallography. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum is characteristic of the molecule's absolute configuration. While it may require comparison with a known standard or theoretical calculations, CD spectroscopy is a powerful non-destructive method for confirming the enantiomeric nature of a sample.
The following table summarizes the primary applications of these methodologies in stereochemical assignment.
| Methodology | Primary Application | Information Obtained | Reference |
| NMR Spectroscopy (NOE) | Determination of relative stereochemistry in solution | Through-space proximities of atoms, conformational information | clockss.org |
| X-ray Crystallography | Unambiguous determination of absolute and relative stereochemistry in the solid state | Precise 3D atomic coordinates, bond lengths, and angles | researchgate.net |
| Circular Dichroism (CD) | Confirmation of enantiomeric identity and assignment of absolute configuration | Differential absorption of circularly polarized light, characteristic spectral signature | N/A |
Approaches for Isolation and Resolution of Stereoisomers, Including Racemic Mixtures
When a chemical synthesis produces a mixture of stereoisomers, their separation is necessary to obtain the pure, desired isomer. The separation of diastereomers is generally more straightforward than the separation of enantiomers due to their different physical properties.
Diastereomer Separation: Diastereomers have different melting points, boiling points, and solubilities, which allows for their separation by conventional techniques such as fractional crystallization, distillation, or standard column chromatography.
Enantiomer Resolution (Chiral Resolution): The separation of a racemic mixture of enantiomers is a more complex process and typically involves one of three main strategies:
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.
Chiral Chromatography: This is a powerful and widely used technique for the analytical and preparative separation of enantiomers. sigmaaldrich.com It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. High-performance liquid chromatography (HPLC) with a chiral column is a common application of this method. sigmaaldrich.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic chiral polymers. mdpi.com The choice of the CSP and the mobile phase is critical for achieving good separation. researchgate.net
Enzymatic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. This allows for the separation of the unreacted enantiomer from the product of the enzymatic reaction. Lipases are commonly used enzymes for the resolution of a variety of chiral compounds. mdpi.com
The following table provides an overview of common chiral resolution techniques and their principles.
| Technique | Principle | Typical Application | Reference |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties for separation. | Resolution of racemic acids or bases. | N/A |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Analytical and preparative separation of a wide range of chiral compounds. | sigmaaldrich.comsigmaaldrich.com |
| Enzymatic Resolution | Selective reaction of an enzyme with one enantiomer in a racemic mixture. | Kinetic resolution of alcohols, esters, and amines. | mdpi.com |
Derivatization and Analog Design Strategies for 2r,7s 2,7 Dimethyl 1,4 Oxazepan 5 One Scaffolds
General Structural Modification Tactics for Diversification and Enhanced Molecular Complexity
The 1,4-oxazepan-5-one (B88573) scaffold offers several key positions for structural modification to enhance molecular diversity and complexity. These modifications can influence the compound's physicochemical properties, conformational preferences, and biological activity. For the (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one core, key modification sites include the lactam nitrogen (N4), the C3 and C6 methylene (B1212753) positions, and the existing methyl groups at C2 and C7.
Key Modification Strategies:
N-Substitution: The secondary amine within the lactam ring is a prime handle for derivatization. Alkylation, acylation, arylation, and sulfonylation reactions can introduce a wide array of substituents. This allows for the modulation of polarity, lipophilicity, and hydrogen bonding capacity, which can be critical for target engagement.
C3 and C6 Functionalization: Introduction of substituents at the C3 and C6 positions can significantly impact the scaffold's three-dimensional shape. This can be achieved through various synthetic methodologies, including alpha-functionalization of the carbonyl group or by starting from more complex building blocks.
Modification of Existing Stereocenters: While more synthetically challenging, modification of the C2 and C7 methyl groups or the introduction of new stereocenters can lead to novel analogs with distinct biological profiles.
Ring Modification: More drastic modifications could involve altering the oxazepane ring itself, such as ring expansion, contraction, or the introduction of heteroatoms, though this falls outside the scope of simple derivatization.
These general tactics provide a framework for the systematic exploration of the chemical space around the this compound scaffold.
Synthetic Routes to Substituted 1,4-Oxazepan-5-one Analogues and Derivatives
The synthesis of substituted 1,4-oxazepan-5-one analogues often involves multi-step sequences that allow for the controlled introduction of desired functional groups. While specific routes for this compound are not extensively detailed in the public domain, general strategies for related structures can be extrapolated.
One common approach involves the cyclization of linear precursors. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine. rsc.org This solid-phase approach allows for efficient synthesis and purification. A similar strategy could be envisioned for the synthesis of this compound derivatives by starting with appropriately substituted amino acid precursors.
Another versatile method is the Ugi multicomponent reaction, which can rapidly generate diverse scaffolds. This has been applied to the synthesis of 1,4-benzodiazepine (B1214927) scaffolds and could potentially be adapted for the construction of 1,4-oxazepan-5-ones. researchgate.net
The table below outlines a general synthetic approach to a substituted 1,4-oxazepan-5-one, which could be adapted for the target scaffold.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | N-protection of an amino acid | Boc-anhydride, base | N-Boc protected amino acid |
| 2 | Esterification | Alcohol, acid catalyst | Ester of N-Boc amino acid |
| 3 | N-alkylation | Substituted halide, base | N-alkylated amino acid ester |
| 4 | Boc-deprotection | Trifluoroacetic acid | Secondary amine |
| 5 | Intramolecular cyclization | Heat or coupling agent | Substituted 1,4-oxazepan-5-one |
This table presents a generalized synthetic route and specific reagents and conditions would need to be optimized for the synthesis of this compound derivatives.
Development and Exploration of Compound Libraries Based on the this compound Core
The development of compound libraries based on a core scaffold is a cornerstone of modern drug discovery. ox.ac.uk A library based on the this compound core would systematically explore the impact of various substituents on biological activity.
Design of a Focused Library:
A focused library could be designed by varying substituents at the N4 position. This is often synthetically the most accessible position for diversification. A representative set of building blocks for N-substitution is shown in the table below.
| Building Block Category | Examples | Rationale |
| Alkyl halides | Methyl iodide, ethyl bromide, benzyl (B1604629) bromide | Explore steric and lipophilic effects |
| Acyl chlorides | Acetyl chloride, benzoyl chloride | Introduce hydrogen bond acceptors |
| Sulfonyl chlorides | Mesyl chloride, tosyl chloride | Introduce sulfonamide functionality |
| Aryl halides | Phenylboronic acid (for Suzuki coupling) | Introduce aromatic moieties for pi-stacking interactions |
The resulting library of compounds could then be screened against a panel of biological targets to identify initial hits. Further optimization would involve exploring substitutions at other positions of the scaffold, guided by the initial SAR data. The use of DNA-encoded library technology has also been successful in identifying potent inhibitors from libraries based on related scaffolds like benzo[b] nih.govresearchgate.netoxazepin-4-ones. osti.govnih.gov This high-throughput screening approach could be a powerful tool for exploring the potential of a this compound-based library.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2r,7s 2,7 Dimethyl 1,4 Oxazepan 5 One
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, and NOESY) NMR experiments would be employed to determine its complete covalent framework and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the chemical environment of each hydrogen atom. Key expected signals would include:
Doublets for the methyl protons at the C2 and C7 positions, with their chemical shifts influenced by the local electronic environment.
Multiplets for the methine protons at the C2 and C7 stereocenters.
Complex multiplets for the diastereotopic methylene (B1212753) protons of the oxazepane ring.
A signal for the N-H proton, the chemical shift of which could vary depending on the solvent and concentration.
The coupling constants (J-values) between adjacent protons, extracted from the multiplicities of the signals, would be vital for deducing the dihedral angles and thus the conformation of the seven-membered ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts would be indicative of the carbon type (methyl, methylene, methine, or carbonyl). The carbonyl carbon (C5) would resonate at a characteristic downfield shift.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular skeleton, including the placement of the methyl groups and the carbonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is paramount. It detects through-space interactions between protons that are in close proximity. For the (2R,7S) or cis isomer, NOE correlations would be expected between the protons of the two methyl groups, or between the methine protons at C2 and C7, confirming their spatial relationship on the same face of the ring.
Expected ¹H and ¹³C NMR Data (Hypothetical):
| Atom Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| C2-H | Multiplet | ~60-70 |
| C3-H₂ | Multiplet | ~40-50 |
| N4-H | Broad Singlet | - |
| C5=O | - | ~170-180 |
| C6-H₂ | Multiplet | ~30-40 |
| C7-H | Multiplet | ~55-65 |
| C2-CH₃ | Doublet | ~15-25 |
| C7-CH₃ | Doublet | ~15-25 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For this compound (C₇H₁₃NO₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass. The experimentally measured monoisotopic mass should align with the calculated value of 143.09463.
Electron ionization (EI) mass spectrometry would be employed to study the fragmentation pathways. The resulting mass spectrum would show a molecular ion peak ([M]⁺) at m/z 143, and a series of fragment ions. The fragmentation of the 1,4-oxazepan-5-one (B88573) ring would likely proceed through characteristic pathways involving the cleavage of C-C, C-N, and C-O bonds. Common fragmentation patterns for cyclic amides and ethers could be expected.
Hypothetical Fragmentation Pattern:
| m/z | Possible Fragment Ion |
| 143 | [C₇H₁₃NO₂]⁺ (Molecular Ion) |
| 128 | [M - CH₃]⁺ |
| 100 | [M - C₂H₃O]⁺ or [M - CH₃CO]⁺ |
| 86 | [M - C₃H₅O]⁺ |
| 70 | [M - C₃H₅NO]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
The relative abundances of these fragment ions would provide a unique fingerprint for the molecule, aiding in its identification.
Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating different stereoisomers.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the chemical purity of this compound. A pure sample would ideally show a single sharp peak under various chromatographic conditions. HPLC coupled with a UV detector (if the compound has a chromophore) or a mass spectrometer (LC-MS) would be a powerful combination for purity analysis and confirmation of the molecular weight of the analyte.
Stereoisomer Separation: Since this compound is a chiral molecule, separating it from its enantiomer ((2S,7R)-2,7-dimethyl-1,4-oxazepan-5-one) and its diastereomers (the trans isomers, (2R,7R) and (2S,7S)) is a critical task.
Chiral HPLC is the most common and effective method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds and would be a primary choice for developing a separation method for the enantiomers of 2,7-dimethyl-1,4-oxazepan-5-one (B15257978). The separation of the cis ((2R,7S) and (2S,7R)) from the trans diastereomers could likely be achieved using standard achiral chromatography (either normal-phase or reverse-phase HPLC) due to their different physical properties.
The development of a robust chromatographic method is not only crucial for obtaining an enantiomerically pure sample but also for monitoring the stereochemical outcome of asymmetric syntheses of this compound.
Emerging Research Directions and Potential Applications in Advanced Organic Synthesis
Role of (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one as a Chiral Building Block in the Synthesis of Complex Molecules
The inherent chirality of this compound, with well-defined stereocenters at the C2 and C7 positions, makes it a highly attractive synthon for asymmetric synthesis. Chiral building blocks are fundamental to the enantioselective synthesis of complex target molecules, allowing for the introduction of specific stereochemistry which is often crucial for biological activity.
The 1,4-oxazepan-5-one (B88573) core of this molecule can be envisioned as a constrained amino acid analogue. The lactam functionality provides a handle for various chemical transformations, including reduction to the corresponding cyclic amine, hydrolysis to the amino acid, or N-alkylation to introduce further diversity. The two methyl groups at the C2 and C7 positions provide steric bulk and conformational rigidity, which can be exploited to influence the stereochemical outcome of subsequent reactions.
While specific applications of this compound in the total synthesis of complex molecules are not yet extensively documented in publicly available literature, its potential can be inferred from the well-established use of other chiral lactams in organic synthesis. For instance, chiral γ- and δ-lactams are routinely employed as precursors for the synthesis of alkaloids, amino sugars, and other biologically active compounds.
Table 1: Potential Synthetic Transformations of this compound as a Chiral Building Block
| Transformation | Reagents and Conditions | Resulting Functional Group/Scaffold | Potential Application in Complex Molecule Synthesis |
| Lactam Reduction | LiAlH₄, THF | Chiral 1,4-oxazepane (B1358080) | Introduction of a chiral diamine or amino alcohol fragment. |
| Lactam Hydrolysis | Aqueous acid or base | Chiral amino ether acid | Access to unnatural amino acids with defined stereochemistry. |
| N-Alkylation/Acylation | Alkyl halide/acyl chloride, base | N-Substituted 1,4-oxazepan-5-one | Diversification of the scaffold for structure-activity relationship studies. |
| α-Functionalization | Strong base, electrophile | α-Substituted 1,4-oxazepan-5-one | Introduction of additional functionality and stereocenters. |
Utility of the 1,4-Oxazepan-5-one Scaffold in Pharmacophore Design and Discovery
The 1,4-oxazepan-5-one scaffold is an emerging motif in medicinal chemistry, showing promise in the design of inhibitors for various protein-protein interactions and enzymes. Its seven-membered ring structure provides a three-dimensional arrangement of heteroatoms and substituents that can be tailored to fit into the binding pockets of biological targets.
MDM2 Inhibitors: There has been documented interest in the 1,4-oxazepan-5-one skeleton for the development of novel inhibitors of the Mouse Double Minute 2 (MDM2) protein. The interaction between MDM2 and the tumor suppressor protein p53 is a key target in cancer therapy. A study aimed at synthesizing a novel 1,4-oxazepan-5-one derivative as a potential MDM2 inhibitor highlights the perceived value of this scaffold in targeting this critical protein-protein interaction. Although the synthesis in this particular study faced challenges, it underscores the potential of the scaffold in the design of new anticancer agents.
BACE1/BACE2 Inhibitors: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and its homolog BACE2 are key targets in the development of therapeutics for Alzheimer's disease and type 2 diabetes, respectively. While the direct application of the 1,4-oxazepan-5-one scaffold in BACE inhibitors is not well-documented in available literature, its structural features suggest it could be a viable starting point for inhibitor design. The ability to introduce diverse substituents and control stereochemistry is crucial for achieving high affinity and selectivity for these aspartyl proteases. The related 1,4-oxazine scaffold has been successfully employed in the development of potent BACE1 inhibitors.
Table 2: The 1,4-Oxazepan-5-one Scaffold in Pharmacophore Design
| Target | Therapeutic Area | Rationale for Scaffold Utility | Status |
| MDM2 | Oncology | The rigid, seven-membered ring can present substituents in a defined spatial orientation to mimic the helical peptide region of p53 that binds to MDM2. | Explored, with synthetic challenges noted in some approaches. |
| BACE1/BACE2 | Alzheimer's Disease/Diabetes | The chiral scaffold can be decorated with functional groups to interact with the catalytic dyad and subsites of the enzymes. Potential for developing selective inhibitors. | Hypothetical, based on the success of other heterocyclic scaffolds. |
Integration of this compound into Novel Reaction Methodologies and Cascades
The development of novel reaction methodologies and cascade reactions is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules from simple precursors. The unique structural and functional features of this compound make it a candidate for integration into such innovative synthetic strategies.
As a chiral lactam, this compound could potentially be utilized in a variety of transformations. For example, it could serve as a monomer in ring-opening polymerizations to generate novel, stereoregular polymers with potential applications in materials science or as biodegradable materials.
Furthermore, the nitrogen and oxygen atoms within the ring could act as coordinating sites for metal catalysts. The synthesis of chiral ligands derived from this compound could open up new avenues in asymmetric catalysis.
While specific examples of cascade reactions involving this particular oxazepanone are yet to be reported, its structure lends itself to hypothetical cascade sequences. For instance, a reaction cascade could be initiated by the selective opening of the lactam ring, followed by an intramolecular cyclization to form a new, more complex heterocyclic system.
Table 3: Hypothetical Integration of this compound in Novel Reaction Methodologies
| Reaction Type | Potential Role of the Compound | Expected Outcome | Potential Significance |
| Asymmetric Catalysis | Precursor to a chiral ligand | Enantioselective transformations | Development of new catalytic systems with unique stereocontrol. |
| Cascade Reactions | Chiral substrate | Rapid construction of complex polycyclic systems | Efficient synthesis of novel molecular architectures. |
| Ring-Opening Polymerization | Chiral monomer | Stereoregular polymers | Creation of new materials with defined chirality and potentially useful properties. |
Conclusion and Future Research Perspectives on 2r,7s 2,7 Dimethyl 1,4 Oxazepan 5 One
Summary of Current Understanding and Key Synthetic Achievements
The current body of scientific literature does not provide extensive details specifically on the synthesis of (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one. However, general methodologies for the synthesis of chiral 1,4-oxazepan-5-one (B88573) derivatives offer insights into potential synthetic routes. Key achievements in the synthesis of the broader class of 1,4-oxazepane (B1358080) derivatives often involve multi-step sequences starting from chiral precursors.
One notable approach involves the use of polymer-supported synthesis, starting from amino acids like homoserine. rsc.org This solid-phase methodology allows for the construction of the 1,4-oxazepane ring system with control over stereochemistry. The synthesis of novel 1,4-oxazepane-5-carboxylic acids with two stereocenters has been reported, highlighting the feasibility of creating complex chiral structures within this class of compounds. rsc.org
Another general strategy that could be adapted for the synthesis of dimethylated derivatives involves the cyclization of linear precursors. For instance, the preparation of benzo[e] rsc.orgresearchgate.netoxazino[4,3-a] rsc.orgresearchgate.netdiazepine-6,12-diones has been achieved through a stereoselective process involving solid-phase synthesis and subsequent cyclization, which maintains the configuration of the stereocenters. nih.gov Such strategies could potentially be modified to produce the specific (2R,7S) stereoisomer of 2,7-dimethyl-1,4-oxazepan-5-one (B15257978).
While specific data for this compound is sparse, its basic chemical properties are documented by various chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 155749-51-2 |
| Molecular Formula | C7H13NO2 |
| Purity | 95%+ |
Data sourced from Chemenu. chemenu.com
Identification of Remaining Knowledge Gaps and Promising Avenues for Future Research
The most significant knowledge gap is the lack of a reported, detailed synthetic pathway and characterization for this compound. Future research should prioritize the development of a robust and stereoselective synthesis for this specific compound. This would enable a thorough investigation of its physical, chemical, and biological properties.
Promising avenues for future research include:
Development of Stereoselective Synthetic Routes: Research efforts could focus on adapting existing methods, such as those starting from chiral amino alcohols and substituted pentanoic acids, to achieve the desired (2R,7S) configuration. iyte.edu.tr Overcoming challenges in cyclization and controlling stereochemistry will be crucial.
Catalytic Asymmetric Synthesis: The exploration of catalytic asymmetric methods for the construction of the 1,4-oxazepan-5-one ring would be a significant advancement, offering more efficient and atom-economical routes.
Biological Screening: Once a reliable synthetic route is established, this compound should be screened for a wide range of biological activities. Given that related heterocyclic structures, such as 1,4-benzodiazepines, exhibit a broad spectrum of pharmacological effects, it is plausible that this compound may also possess interesting biological properties. researchgate.netresearchgate.net
Computational Studies: Molecular modeling and computational analysis could be employed to predict the conformation and potential biological targets of this compound, guiding experimental studies.
Broader Implications of 1,4-Oxazepan-5-one Chemistry in Stereoselective Synthesis and Molecular Design
The chemistry of 1,4-oxazepan-5-ones has broader implications for the fields of stereoselective synthesis and molecular design. The seven-membered ring of the 1,4-oxazepane core is a privileged scaffold found in a number of biologically active compounds. researchgate.net For example, derivatives of the related 1,4-diazepane have shown potential as therapeutic agents. nih.gov
The development of synthetic methods for chiral 1,4-oxazepan-5-ones contributes to the toolbox of organic chemists for creating complex, three-dimensional molecules. The ability to control stereochemistry at multiple centers is critical for the synthesis of new drug candidates and molecular probes.
Furthermore, the 1,4-oxazepan-5-one scaffold can serve as a template for the design of new molecules with tailored properties. By systematically modifying the substituents on the ring, it is possible to fine-tune the compound's steric and electronic properties, potentially leading to the discovery of novel compounds with enhanced biological activity or material properties. The exploration of compounds like this compound and its analogues will undoubtedly continue to be a fruitful area of research.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via lactamization of a β-amino alcohol precursor, where stereochemistry is controlled using chiral auxiliaries or asymmetric catalysis. Metal-mediated cyclization (e.g., palladium or silver catalysts) may enhance ring closure efficiency, as demonstrated in analogous oxazepane syntheses . Key factors include temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalyst loading (5–10 mol%). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures enantiomeric purity >95% .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₁₅NO₂). ¹H and ¹³C NMR identify substituents (e.g., methyl groups at δ 1.2–1.5 ppm and lactam carbonyl at δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry, while X-ray crystallography provides absolute configuration validation, as seen in related oxazaphosphepine studies . IR spectroscopy verifies lactam C=O stretching (~1650 cm⁻¹) .
Q. How can researchers optimize reaction yields for introducing the 2,7-dimethyl groups without side-product formation?
- Methodological Answer : Steric hindrance from dimethyl groups necessitates slow addition of methylating agents (e.g., MeI or dimethyl sulfate) at low temperatures (−20°C to 0°C). Protecting the lactam nitrogen with Boc or Fmoc groups prevents over-alkylation. Monitoring via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and quenching with aqueous NH₄Cl minimizes byproducts .
Advanced Research Questions
Q. How do computational models predict the stereochemical outcomes of this compound synthesis?
- Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-31G*) model transition states during lactamization, identifying energy barriers for R vs. S configurations. Molecular docking studies (AutoDock Vina) assess steric clashes caused by dimethyl groups, guiding catalyst selection (e.g., chiral Rh complexes for enantioselectivity) . These models align with experimental NMR and X-ray data to resolve discrepancies .
Q. What strategies address contradictory NOESY data when assigning the 2R,7S configuration?
- Methodological Answer : Contradictions arise from overlapping signals or dynamic ring puckering. Variable-temperature NMR (25–60°C) reduces conformational ambiguity. Comparative analysis with diastereomeric standards and computed NOE patterns (using software like MestReNova) resolves conflicts. X-ray crystallography remains the gold standard, as shown in chiral benzoxazepine studies .
Q. How do steric effects from 2,7-dimethyl substituents influence ring-opening reactions with nucleophiles?
- Methodological Answer : Dimethyl groups hinder nucleophilic attack at the lactam carbonyl. Kinetic studies (monitored via in situ IR) reveal slower hydrolysis rates compared to unsubstituted oxazepanones. Steric maps (using MOE software) predict regioselectivity, favoring C3 over C6 attack. Bulky nucleophiles (e.g., tert-butoxide) require polar aprotic solvents (DMSO) to enhance reactivity .
Methodological Notes
- Stereochemical Analysis : Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) separates enantiomers, validated against synthetic standards .
- Data Validation : Cross-referencing computed PubChem properties (e.g., InChIKey) with experimental data ensures accuracy .
- Contradiction Resolution : Discrepancies in melting points or optical rotation are addressed via recrystallization (ethanol/water) and repeated polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
